molecular formula C8H11N3O3 B14742493 2,6-Dimethoxypyridine-4-carbohydrazide CAS No. 5351-22-4

2,6-Dimethoxypyridine-4-carbohydrazide

Cat. No.: B14742493
CAS No.: 5351-22-4
M. Wt: 197.19 g/mol
InChI Key: XTRRJXFHXPQHQP-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-4-carbohydrazide is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 2 and 6, and a carbohydrazide group at position 4.

Preparation Methods

The synthesis of 2,6-Dimethoxypyridine-4-carbohydrazide can be achieved through various methods. One common synthetic route involves the reaction of 2,6-dimethoxypyridine with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,6-Dimethoxypyridine-4-carbohydrazide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and hydrazones.

Scientific Research Applications

2,6-Dimethoxypyridine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-4-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2,6-Dimethoxypyridine-4-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of methoxy and carbohydrazide groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

5351-22-4

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2,6-dimethoxypyridine-4-carbohydrazide

InChI

InChI=1S/C8H11N3O3/c1-13-6-3-5(8(12)11-9)4-7(10-6)14-2/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

XTRRJXFHXPQHQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(=O)NN

Origin of Product

United States

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